molecular formula C6H12O2 B15225669 (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

Cat. No.: B15225669
M. Wt: 116.16 g/mol
InChI Key: ZBAXTIFHKIGLEJ-NTSWFWBYSA-N
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Description

cis-3-(Hydroxymethyl)cyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative featuring a hydroxymethyl group and a hydroxyl group on the same side of the cyclopentane ring, making it a cis isomer

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 3-Hydroxycyclopentanecarboxylic Acid Ester: One common method involves the reduction of 3-hydroxycyclopentanecarboxylic acid ester using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0-20°C.

    Hydrogenation of 5-Hydroxymethylfurfural: Another method involves the hydrogenation of 5-hydroxymethylfurfural using a ruthenium catalyst in water at 180°C under high hydrogen pressure.

Industrial Production Methods: Industrial production methods for cis-3-(Hydroxymethyl)cyclopentanol typically involve catalytic hydrogenation processes, which are scalable and efficient. The use of bifunctional catalysts, such as ruthenium-molybdenum bimetallic catalysts, has been explored to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-(Hydroxymethyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxymethyl group, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Cyclopentanone or 3-hydroxycyclopentanone.

    Reduction: Cyclopentanol derivatives.

    Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

cis-3-(Hydroxymethyl)cyclopentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes hydrogenation and rearrangement processes facilitated by metal catalysts. The molecular targets include the carbonyl and hydroxyl groups, which participate in the hydrogenation and rearrangement reactions to form the desired cyclopentanol derivatives .

Comparison with Similar Compounds

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.

    3-Hydroxycyclopentanone: A cyclopentane derivative with a hydroxyl group and a ketone group.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

Comparison:

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1

InChI Key

ZBAXTIFHKIGLEJ-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CO)O

Canonical SMILES

C1CC(CC1CO)O

Origin of Product

United States

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